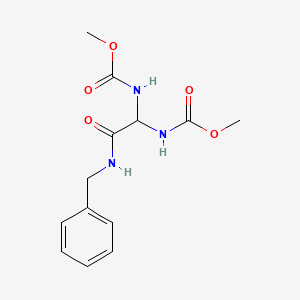

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate

Descripción

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is a synthetic dicarbamate derivative featuring a central ethane-1,1-diyl backbone substituted with a benzylamino group and two methyl carbamate moieties. This structure combines aromatic (benzyl) and carbamate functionalities, which are often associated with bioactivity in pharmaceuticals and agrochemicals.

Propiedades

Fórmula molecular |

C13H17N3O5 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

methyl N-[2-(benzylamino)-1-(methoxycarbonylamino)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C13H17N3O5/c1-20-12(18)15-10(16-13(19)21-2)11(17)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |

Clave InChI |

BHZWXGBIKXONBO-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)NC(C(=O)NCC1=CC=CC=C1)NC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Dicarbamato de dimetilo (2-(bencilamino)-2-oxoetano-1,1-diilo) generalmente implica la reacción de bencilamina con carbonato de dimetilo en condiciones controladas. La reacción procede a través de una sustitución nucleofílica, donde la bencilamina ataca el carbono carbonilo del carbonato de dimetilo, lo que lleva a la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto se puede lograr a través de una ruta sintética similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Esto a menudo implica el uso de catalizadores y condiciones específicas de temperatura y presión para impulsar la reacción hasta su finalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Dicarbamato de dimetilo (2-(bencilamino)-2-oxoetano-1,1-diilo) puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo bencilamino por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.

Sustitución: Los nucleófilos como aminas o alcoholes se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de bencilamino oxoetano, mientras que la reducción podría producir derivados de bencilamino hidroxieetano.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is its potential as an antiviral agent. Research indicates that derivatives of this compound may inhibit the hepatitis C virus (HCV). The compound functions by interfering with viral replication mechanisms, making it a candidate for further development in antiviral therapies .

Anticancer Properties

Studies have demonstrated that compounds similar to dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This application is particularly relevant in the context of developing targeted cancer therapies .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been noted that dithiocarbamate derivatives can inhibit carbonic anhydrase and other metalloenzymes, which are critical in various physiological processes. This inhibition can be leveraged for therapeutic purposes in conditions such as glaucoma and metabolic disorders .

Pesticidal Activity

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate has shown promise as a pesticide. Its structural properties allow it to act against a range of pests while being less toxic to non-target organisms. This characteristic makes it suitable for integrated pest management systems aimed at sustainable agriculture .

Soil Remediation

The compound's ability to chelate heavy metals suggests its potential use in soil remediation efforts. By binding to toxic metals, it can help reduce soil contamination levels and improve soil health, thus enhancing agricultural productivity over time .

Polymer Chemistry

In material science, dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate can be utilized as a building block for synthesizing new polymers. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with enhanced properties such as improved thermal stability and mechanical strength .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Antiviral Activity | WO2008021927A2 | Demonstrated efficacy against HCV in vitro; potential for drug development. |

| Anticancer Properties | PMC8836150 | Induced apoptosis in cancer cell lines; effective against specific tumors. |

| Enzyme Inhibition | Various studies | Effective inhibition of carbonic anhydrase; implications for treating glaucoma. |

| Pesticidal Activity | Agricultural research | Reduced pest populations with minimal impact on beneficial insects. |

| Soil Remediation | Environmental studies | Effective binding of heavy metals; improved soil quality observed. |

Mecanismo De Acción

El mecanismo de acción del Dicarbamato de dimetilo (2-(bencilamino)-2-oxoetano-1,1-diilo) implica su interacción con objetivos moleculares como enzimas y receptores. El grupo bencilamino puede formar enlaces de hidrógeno y otras interacciones con los sitios activos, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues from –5

The 2013 study describes 1,1-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate) derivatives (6a–k), synthesized via a one-pot, ultrasound-assisted multicomponent reaction involving isocyanocyclohexane, bisaldehydes, and carboxylic acids. Key differences from the target compound include:

- Amino group: Cyclohexylamino (6a–k) vs. benzylamino.

- Ester groups: Alkanoate/benzoate esters (6a–k) vs. dimethyl carbamates.

Dicarbamate Derivatives from –13

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (–12) shares the dicarbamate backbone but differs in substituents:

- Protective groups : tert-butyl carbamates (Boc) vs. methyl carbamates.

- Stability and solubility : Boc groups confer greater steric protection and stability but reduce solubility in polar solvents compared to methyl groups.

Safety : DI-BOC-CYSTAMINE () requires precautions for handling disulfides, but the target compound’s methyl carbamates may pose distinct toxicity profiles due to smaller ester groups .

Comparison Table

Actividad Biológica

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate, with the molecular formula and a molecular weight of 295.29 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cellular protection against stress.

The compound's biological activity is primarily linked to its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in the development of diabetes. The compound acts by modulating the cellular stress response pathways, thereby enhancing cell viability under adverse conditions.

Research Findings

-

β-cell Protection Against ER Stress:

A study highlighted that analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide exhibited protective effects on pancreatic β-cells against ER stress. The most potent derivative, designated as WO5m, showed maximal activity at 100% with an EC50 value of , indicating strong protective properties against ER-induced cell death . -

Structure-Activity Relationship (SAR):

The SAR studies revealed that modifications to the benzamide scaffold significantly influenced the biological activity. For instance, compounds with specific substitutions demonstrated enhanced potency and solubility, which are critical for therapeutic applications . -

Cytotoxicity Evaluation:

In vitro assays assessed the cytotoxic effects of various derivatives, including those based on dimethyl dicarbamate structures. These evaluations indicated that certain modifications could reduce cytotoxicity while maintaining efficacy against targeted pathways .

Data Table: Biological Activity of Related Compounds

| Compound ID | Structure Type | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| WO5m | Benzamide | 100 | 0.1 ± 0.01 |

| Compound 1 | Triazole | 97 | 6 ± 1 |

| Compound 5a | Benzamide | 45 | 18 ± 4 |

| Compound 5g | Benzamide | 88 | 13 ± 1 |

Note: Max Activity indicates the percentage of cell viability rescue from ER stress-induced reduction .

Case Studies

Case Study: Diabetes Treatment

Recent investigations into the use of dimethyl dicarbamate derivatives for diabetes treatment have shown promising results in preclinical models. The compounds not only protected β-cells but also improved insulin secretion under stress conditions, suggesting a dual mechanism of action beneficial for diabetes management.

Case Study: Neuroprotective Effects

In addition to its pancreatic protective effects, some studies have explored the neuroprotective potential of related compounds in models of neurodegeneration, indicating a broader therapeutic spectrum for these derivatives beyond metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves a multi-step process, including carbamate formation via reaction of benzylamine with dicarbamate precursors under controlled pH and temperature. Catalysts such as triethylamine or DMAP may enhance reaction rates . Post-synthesis, validate efficiency using HPLC (High-Performance Liquid Chromatography) to quantify yield and purity, complemented by H/C NMR for structural confirmation . For intermediates, FT-IR spectroscopy can monitor functional group transformations (e.g., carbonyl stretches at ~1700 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- NMR Spectroscopy : Resolve stereochemistry and proton environments; H-C HSQC/HMBC correlations clarify connectivity .

- IR Spectroscopy : Identify carbamate (C=O) and amine (N-H) groups.

Contradictions (e.g., unexpected peaks in NMR) require cross-validation via alternative methods (e.g., X-ray crystallography) or repeating experiments under anhydrous conditions to exclude solvent artifacts .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, humidity, heat) per ICH guidelines. Use HPLC-MS to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. For humidity sensitivity, dynamic vapor sorption (DVS) analysis quantifies hygroscopicity .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data in reaction pathway analysis?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. Refine calculations using higher-level basis sets (e.g., CCSD(T)) or incorporate solvent effects via COSMO-RS. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) to reconcile energy barriers and intermediate lifetimes .

Q. How can factorial design optimize synthesis conditions for high-throughput production?

- Methodological Answer : Implement a 2 factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (60°C vs. 80°C), catalyst (0.1 eq vs. 0.2 eq).

- Response Variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant interactions. Machine learning (e.g., Bayesian optimization) further refines conditions by iterating on experimental data .

Q. What computational approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine molecular docking (AutoDock Vina) to predict protein binding affinities with molecular dynamics (MD) simulations (GROMACS) to study conformational stability. Validate with SPR (Surface Plasmon Resonance) for binding kinetics and in vitro assays (e.g., enzyme inhibition) .

Q. How do researchers analyze competing reaction pathways during synthesis using kinetic profiling?

- Methodological Answer : Employ inline FT-IR or Raman spectroscopy for real-time monitoring of intermediates. Construct kinetic profiles via time-resolved sampling and fit data to mechanistic models (e.g., steady-state approximation for transient intermediates). Compare activation energies from Eyring plots to identify rate-determining steps .

Data Analysis and Contradiction Resolution

Q. What statistical methods address batch-to-batch variability in spectroscopic data?

- Methodological Answer : Apply principal component analysis (PCA) to NMR or MS datasets to cluster batches by outliers. Use partial least squares regression (PLS-R) to correlate spectral features with impurity profiles. Recalibrate instruments using certified reference materials (CRMs) to minimize systematic errors .

Q. How can researchers validate the absence of polymorphic forms in crystallized samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.